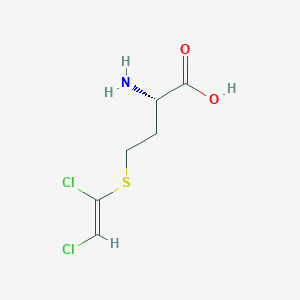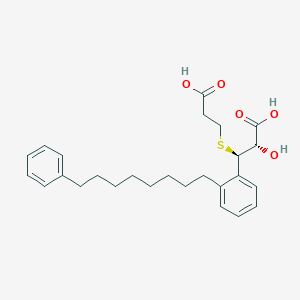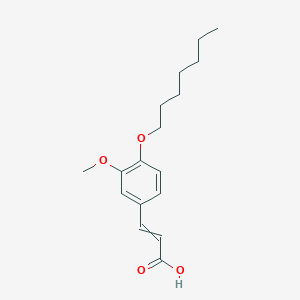
S-(1,2-Dichlorovinyl)-L-homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1,2-Dichlorovinyl)-L-homocysteine (DCVC) is a chemical compound that belongs to the family of organochlorine compounds. It is a metabolite of trichloroethylene, a widely used industrial solvent. DCVC has been extensively studied for its biochemical and physiological effects.
作用機序
S-(1,2-Dichlorovinyl)-L-homocysteine exerts its toxic effects by inhibiting the activity of cystathionine beta-synthase (CBS), an enzyme involved in the metabolism of homocysteine. S-(1,2-Dichlorovinyl)-L-homocysteine binds to the active site of CBS and forms a stable complex, which prevents the enzyme from carrying out its normal function. This leads to an accumulation of homocysteine and a depletion of cysteine, which can cause cellular damage and death.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models. It also causes DNA damage and mutations, which can lead to cancer. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce apoptosis (programmed cell death) in various cell types, including liver cells and immune cells.
実験室実験の利点と制限
S-(1,2-Dichlorovinyl)-L-homocysteine is a useful tool for studying the toxicity and carcinogenicity of trichloroethylene. It is relatively easy to synthesize and purify, and it can be used at low concentrations to mimic the exposure levels of trichloroethylene in industrial settings. However, S-(1,2-Dichlorovinyl)-L-homocysteine has limitations as a model compound, as it may not fully represent the complex mixture of chemicals present in trichloroethylene.
将来の方向性
Future research on S-(1,2-Dichlorovinyl)-L-homocysteine should focus on elucidating the molecular mechanisms underlying its toxic effects. This will require a detailed understanding of the interactions between S-(1,2-Dichlorovinyl)-L-homocysteine and CBS, as well as the downstream effects of CBS inhibition on cellular metabolism and signaling pathways. Additionally, future studies should investigate the effects of S-(1,2-Dichlorovinyl)-L-homocysteine on different cell types and tissues, as well as the long-term effects of S-(1,2-Dichlorovinyl)-L-homocysteine exposure on animal and human health. Finally, the development of new purification techniques for S-(1,2-Dichlorovinyl)-L-homocysteine may improve its utility as a model compound for studying the toxicity of trichloroethylene.
合成法
S-(1,2-Dichlorovinyl)-L-homocysteine can be synthesized by reacting trichloroethylene with L-homocysteine in the presence of a catalyst. The reaction yields S-(1,2-Dichlorovinyl)-L-homocysteine as a byproduct. The purity of S-(1,2-Dichlorovinyl)-L-homocysteine can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
S-(1,2-Dichlorovinyl)-L-homocysteine has been widely used in scientific research as a tool to study the toxicity and carcinogenicity of trichloroethylene. It is also used to investigate the biochemical and physiological effects of organochlorine compounds. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models.
特性
CAS番号 |
106400-44-6 |
|---|---|
製品名 |
S-(1,2-Dichlorovinyl)-L-homocysteine |
分子式 |
C6H9Cl2NO2S |
分子量 |
230.11 g/mol |
IUPAC名 |
(2S)-2-amino-4-[(Z)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3+/t4-/m0/s1 |
InChIキー |
FLDHIRRXGKLJDM-MXFQXMHVSA-N |
異性体SMILES |
C(CS/C(=C/Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
正規SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
同義語 |
S-(1,2-DICHLOROVINYL)-L-HOMOCYSTEINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)


![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)



![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)




